3-Aminopropanamide Hydrochloride, also known as 3-APA, is an organic compound frequently studied in the context of food science and the Maillard reaction. The Maillard reaction is a complex chemical reaction between reducing sugars and amino acids that occurs upon heating, producing a range of flavor and aroma compounds. [] 3-Aminopropanamide Hydrochloride is recognized as the direct precursor to acrylamide formation during this reaction. [] Acrylamide, a potential carcinogen, forms during high-temperature cooking of starchy foods, making the study of 3-Aminopropanamide Hydrochloride critical in food safety research. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: